1-Aminopropane-2-thiol basic properties
1-Aminopropane-2-thiol basic properties
An In-Depth Technical Guide to the Core Properties of 1-Aminopropane-2-thiol
Introduction
1-Aminopropane-2-thiol is a bifunctional chiral molecule poised at the intersection of organic synthesis, coordination chemistry, and pharmaceutical development. Characterized by a primary amine at the C1 position and a secondary thiol at the C2 position of a propane backbone, this compound offers a unique combination of reactivity, stereochemistry, and functionality. Its structure facilitates its use as a versatile building block for complex molecular architectures, a bidentate ligand for novel metal complexes, and a strategic component in bioconjugation and drug design. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, reactivity, and analytical methodologies, designed for researchers, scientists, and drug development professionals seeking to leverage its unique chemical attributes.
Section 1: Physicochemical Properties and Molecular Structure
A thorough understanding of a molecule's physical and chemical properties is foundational to its application. This section details the core data, structure, and key physicochemical parameters of 1-aminopropane-2-thiol.
Core Molecular Data
Quantitative data for 1-aminopropane-2-thiol and its common hydrochloride salt are summarized below for quick reference.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| CAS Number | 598-36-7 | 4146-16-1 | [1][2] |
| IUPAC Name | 1-aminopropane-2-thiol | 1-aminopropane-2-thiol;hydrochloride | |
| Synonyms | β-mercaptopropylamine, Methyl-2-cysteamine | 2-mercaptopropylamine hydrochloride | [1] |
| Molecular Formula | C₃H₉NS | C₃H₁₀ClNS | [1][2] |
| Molecular Weight | 91.18 g/mol | 127.64 g/mol | [1][2] |
Molecular Structure and Stereochemistry
1-Aminopropane-2-thiol possesses a chiral center at the carbon atom (C2) bonded to the thiol group. This chirality means it exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers. This stereochemistry is a critical feature, as the biological activity and interaction of chiral molecules are often enantiomer-dependent.
Caption: Chiral center of 1-aminopropane-2-thiol.
Tabulated Physicochemical Properties
The functional utility of 1-aminopropane-2-thiol is dictated by its physical properties, which are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Unit | Reference(s) |
| Melting Point | 65.7 | °C | [1] |
| Boiling Point | 137.6 | °C (at 760 mmHg) | [1] |
| Density | 0.948 | g/cm³ | [1] |
| Flash Point | 37 | °C | [1] |
| Vapor Pressure | 7 | mmHg (at 25 °C) | [1] |
| pKa (Predicted) | 8.76 ± 0.10 | [1] | |
| LogP (Predicted) | 0.9637 | [1] | |
| Hydrogen Bond Donors | 2 | [3] | |
| Hydrogen Bond Acceptors | 2 | [3] | |
| Rotatable Bonds | 1 | [3] |
Section 2: Synthesis and Purification
The synthesis of 1-aminopropane-2-thiol requires a regioselective approach to install the amine and thiol groups at the C1 and C2 positions, respectively. A highly effective and analogous method is the nucleophilic ring-opening of a three-membered heterocycle.
Rationale for Synthetic Strategy
The synthesis of the analogous compound, 1-aminopropan-2-ol, is commonly achieved by the ring-opening of propylene oxide with ammonia.[4][5] This reaction proceeds via an Sₙ2 mechanism, where the nucleophile (ammonia) attacks the sterically less hindered carbon atom. By substituting propylene oxide with its sulfur analog, propylene sulfide (2-methylthiirane), a parallel strategy can be employed to synthesize 1-aminopropane-2-thiol. This approach is favored for its atom economy and regioselectivity.
Caption: Synthetic workflow for 1-aminopropane-2-thiol.
Protocol: Synthesis via Ring-Opening of Propylene Sulfide
This protocol describes a robust method for synthesizing racemic 1-aminopropane-2-thiol. Causality: The use of excess concentrated ammonia in a sealed vessel drives the reaction to completion and provides the solvent. The reaction is heated to overcome the activation energy for ring-opening. An inert atmosphere is crucial during work-up to prevent the highly reactive thiol from oxidizing to a disulfide.
Materials:
-
Propylene sulfide (2-methylthiirane)
-
Concentrated aqueous ammonia (28-30%)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
-
Pressure-rated reaction vessel (e.g., Parr reactor)
Step-by-Step Methodology:
-
Vessel Charging: In a chemical fume hood, charge the pressure vessel with concentrated aqueous ammonia (10 molar equivalents). Cool the vessel in an ice bath.
-
Substrate Addition: Slowly add propylene sulfide (1 molar equivalent) to the cooled ammonia solution with stirring. The slow addition helps control the initial exotherm.
-
Reaction: Seal the vessel securely. Heat the reaction mixture to 60 °C and maintain with vigorous stirring for 24 hours. The elevated temperature and pressure ensure the reaction proceeds at a reasonable rate.
-
Cooling and Venting: Cool the vessel to room temperature and then further in an ice bath. Carefully vent the excess ammonia pressure in the fume hood.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL for a 0.1 mol scale reaction). The product is more soluble in the organic phase.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator. Crucially, maintain a blanket of inert gas (Ar or N₂) throughout this step to prevent air oxidation of the thiol.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-aminopropane-2-thiol.
Purification and Characterization
-
Purification: Vacuum distillation is the preferred method for purifying the final product, as its boiling point is relatively low.
-
Characterization:
-
¹H NMR: Expect characteristic signals for the CH₃ group (doublet), the SH proton (broad singlet, exchangeable with D₂O), the CH proton adjacent to the thiol (multiplet), and the CH₂ group adjacent to the amine (multiplet).
-
¹³C NMR: Three distinct signals corresponding to the three carbon atoms.
-
FT-IR: Look for characteristic N-H stretching bands (around 3300-3400 cm⁻¹), C-H stretches, and a weak S-H stretch (around 2550 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 91.
-
Section 3: Chemical Reactivity and Applications
The dual functionality of 1-aminopropane-2-thiol provides a rich landscape of chemical reactivity, making it a valuable tool in various scientific domains.
The Duality of Amine and Thiol Reactivity
The amine group (pKa ≈ 8.8) and the thiol group (pKa ≈ 10-11) exhibit distinct reactivity profiles that can be selectively modulated by pH.
-
Amine Group: Acts as a base and a nucleophile. It can be protonated under acidic conditions, rendering it non-nucleophilic. It is ideal for forming amides, imines, and for alkylation reactions.
-
Thiol Group: A potent nucleophile, especially in its thiolate form (S⁻) at basic pH. It is susceptible to oxidation, readily forming disulfide bonds. This group is central to thiol-ene "click" chemistry, Michael additions, and metal coordination.[6]
This differential reactivity allows for orthogonal chemical strategies , where one functional group can be reacted while the other is protected or remains inert under specific conditions.
Coordination Chemistry
As a molecule containing both soft (sulfur) and borderline (nitrogen) donor atoms, 1-aminopropane-2-thiol is an excellent bidentate ligand . It can chelate to a single metal center, forming a stable five-membered ring, a structural motif highly favored in coordination chemistry.[7] This property is analogous to that of the well-studied 1,2-diaminopropane.[7]
Caption: Bidentate (N,S) chelation to a metal center.
These metal complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents in medicine.[8]
Relevance in Bioconjugation and Drug Development
The unique functionalities of 1-aminopropane-2-thiol make it a powerful linker and building block in pharmaceutical sciences.
-
Drug Synthesis: Vicinal amino-thiol moieties are precursors to compounds with significant biological activity. For instance, the related vicinal amino alcohols are found in several β-adrenergic blocking agents.[6]
-
Bioconjugation: The ability to perform selective modifications is key to building complex bioconjugates like antibody-drug conjugates (ADCs) or functionalized peptides. The amine can be targeted to react with activated esters (e.g., NHS esters), while the thiol can react specifically with maleimides or participate in thiol-ene reactions.
Caption: Orthogonal bioconjugation workflow using amine and thiol handles.
Section 4: Analytical Methodologies
Accurate identification and quantification of 1-aminopropane-2-thiol require specific analytical techniques, often involving derivatization to enhance detectability and separation of its enantiomers.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing 1-aminopropane-2-thiol.
-
Reversed-Phase HPLC: Due to its polar nature, derivatization is often necessary to achieve good retention and detection. Reagents like Ellman's reagent (DTNB) or fluorescent probes like monobromobimane react specifically with the thiol group, creating a derivative with a strong chromophore or fluorophore suitable for UV-Vis or fluorescence detection.
-
Chiral HPLC: Separating the (R)- and (S)-enantiomers is critical for pharmaceutical applications. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®) or crown ether-based columns are highly effective for resolving chiral primary amines.[9][10][11][12]
Protocol: Chiral Separation by HPLC
This protocol provides a starting point for developing a method to separate the enantiomers of 1-aminopropane-2-thiol.
Rationale: A crown ether-based CSP is chosen for its proven efficacy in separating primary amines.[9] The mechanism involves the formation of diastereomeric complexes between the protonated amine of the analyte and the chiral crown ether, leading to different retention times. Perchloric acid is used as the mobile phase modifier to ensure the amine is protonated.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., CROWNPAK® CR(+))
-
1-Aminopropane-2-thiol sample
-
Perchloric acid solution (pH 2.0)
-
Methanol (HPLC grade)
Step-by-Step Methodology:
-
System Preparation: Before installing the chiral column, flush the HPLC system thoroughly with a methanol/water mixture to remove any contaminants.
-
Mobile Phase Preparation: Prepare the mobile phase, typically an acidic aqueous solution (e.g., aqueous HClO₄, pH 2.0) mixed with an organic modifier like methanol. A common starting point is 85:15 (v/v) aqueous HClO₄:Methanol.
-
Column Equilibration: Install the CROWNPAK® CR(+) column and equilibrate with the mobile phase at a flow rate of 0.8-1.0 mL/min for at least 60 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of 1-aminopropane-2-thiol in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection and Analysis: Inject 5-10 µL of the sample solution and monitor the chromatogram at a low wavelength (e.g., 210 nm), as the underivatized molecule lacks a strong chromophore.
-
Method Optimization: Adjust the ratio of methanol to aqueous acid and the pH to optimize the resolution between the two enantiomeric peaks.
Section 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of 1-aminopropane-2-thiol.
-
Hazard Identification: The hydrochloride salt is known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Assume the free base has similar or greater hazards.
-
Safe Handling Protocols:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames, as it has a low flash point.[1]
-
-
Storage and Stability:
-
Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol group to disulfide.
-
Keep in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
1-Aminopropane-2-thiol is a molecule of significant scientific interest, offering a powerful combination of chirality and dual amine/thiol functionality. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable building block for researchers in synthetic chemistry, a promising ligand for the development of novel metal complexes, and a strategic tool for professionals in drug discovery and bioconjugation. By understanding and applying the principles outlined in this guide, the scientific community can continue to unlock the full potential of this unique and powerful chemical entity.
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